molecular formula C8H7F3O B3010007 1-Methoxy-2-(trifluoromethyl)benzene CAS No. 16222-42-7; 395-48-2

1-Methoxy-2-(trifluoromethyl)benzene

Cat. No.: B3010007
CAS No.: 16222-42-7; 395-48-2
M. Wt: 176.138
InChI Key: BHPJMWUXVOTGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-(trifluoromethyl)benzene is an aromatic building block of significant interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C8H7F3O and a molecular weight of 176.14 g/mol, is characterized by a benzene ring substituted with a methoxy group and a trifluoromethyl group in a 1,2-relationship . Its primary research value lies in its role as a key precursor in the construction of more complex heterocyclic structures. For instance, it serves as a starting material in the acid-promoted synthesis of trifluoromethylselenolated benzofurans, a class of molecules with potential biological activities . The trifluoromethyl group is a critical motif, known to enhance the lipophilicity, metabolic stability, and membrane permeability of lead compounds, making this reagent valuable for researchers developing new pharmaceuticals and agrochemicals . The compound is a liquid at room temperature and should be handled with appropriate safety precautions. It carries hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJMWUXVOTGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-48-2
Record name 395-48-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Positional Isomers

The position of substituents significantly impacts physicochemical and reactivity profiles:

Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference
1-Methoxy-4-(trifluoromethyl)benzene –OCH₃ (1), –CF₃ (4) C₈H₇F₃O Higher electron density at the para position; used in agrochemicals.
1-Methoxy-3-(trifluoromethyl)benzene –OCH₃ (1), –CF₃ (3) C₈H₇F₃O Intermediate steric hindrance; less common in catalytic applications.

Key Findings :

  • Electronic Effects : The meta and para isomers exhibit reduced steric hindrance compared to the ortho-substituted parent compound, enabling broader applicability in nucleophilic aromatic substitutions .
  • Reactivity : Ortho-substituted derivatives (e.g., 1-Methoxy-2-(trifluoromethyl)benzene) show restricted rotation of the –CF₃ group, influencing reaction kinetics in cross-coupling reactions .
Substituent Variations

Replacing –CF₃ or –OCH₃ with other groups alters reactivity and applications:

Compound Name Substituents Molecular Formula Key Differences Reference
1-Methoxy-2-(perfluoropropan-2-yl)benzene –OCH₃ (1), –C(CF₃)₂F (2) C₁₀H₇F₇O Enhanced lipophilicity; used in liquid crystals.
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene –Cl (1), –F (2), –OCH₃ (4), –CF₃ (3) C₈H₅ClF₄O Increased halogen bonding potential; applied in herbicide formulations.

Key Findings :

  • Lipophilicity : Perfluoropropyl substituents (e.g., –C(CF₃)₂F) increase hydrophobicity, making such compounds suitable for materials science .
  • Halogen Interactions : Chloro/fluoro derivatives exhibit stronger intermolecular interactions, enhancing stability in agrochemical formulations .
Functional Group Replacements

Modifying functional groups diversifies applications:

Compound Name Functional Groups Applications Reference
1-Azido-2-(trifluoromethyl)benzene –N₃ (1), –CF₃ (2) Click chemistry; bioconjugation.
1-Iodo-2-(trifluoromethoxy)benzene –I (1), –OCF₃ (2) Radiolabeling; catalytic intermediates.

Key Findings :

  • Azido Derivatives : Serve as versatile intermediates in Huisgen cycloadditions, enabling polymer and drug conjugate synthesis .
  • Iodo Derivatives : Participate in Ullmann couplings, with –OCF₃ groups stabilizing radical intermediates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 1-Methoxy-2-(trifluoromethyl)benzene, and what are their mechanistic considerations?

  • Methodological Answer : A common approach involves electrophilic aromatic substitution, where methoxy and trifluoromethyl groups are introduced sequentially. For example, bromination of 2-(trifluoromethyl)benzene derivatives followed by methoxylation via nucleophilic substitution (e.g., using NaOCH₃) can yield the target compound. Alternatively, Friedel-Crafts alkylation with methyl triflate and subsequent functionalization may be employed. Reaction conditions (e.g., catalysts like AlCl₃, temperature control) are critical for regioselectivity and avoiding over-substitution .

Q. How can NMR spectroscopy be optimized to confirm the structure of 1-Methoxy-2-(trifluoromethyl)benzene?

  • Methodological Answer : ¹H NMR analysis typically reveals a singlet for the methoxy group (-OCH₃) at δ ~3.8–4.0 ppm, while the trifluoromethyl (-CF₃) group appears as a quartet in ¹³C NMR due to coupling with fluorine (¹J₃C-F ≈ 270–300 Hz). Aromatic protons adjacent to electron-withdrawing groups (e.g., -CF₃) show deshielding, with splitting patterns dependent on substituent positions. Comparing experimental spectra with reference data for ortho-substituted benzene derivatives (e.g., 1-Methoxy-2-(Phenylethenyl)-benzene) can validate assignments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points, solubility) of 1-Methoxy-2-(trifluoromethyl)benzene across studies?

  • Methodological Answer : Discrepancies may arise from impurities or isomerization during synthesis. Purification via fractional distillation or preparative HPLC, coupled with GC-MS validation, ensures sample integrity. Critical constants (e.g., critical temperature/pressure) for structurally similar compounds (e.g., fluorinated toluenes) in the CRC Handbook provide benchmarks for comparison . Isotope-labeled analogs or computational modeling (e.g., COSMO-RS) can further clarify solubility behavior .

Q. How does the electron-withdrawing nature of the -CF₃ group influence reactivity in cross-coupling reactions involving 1-Methoxy-2-(trifluoromethyl)benzene?

  • Methodological Answer : The -CF₃ group deactivates the benzene ring, directing electrophilic attacks to the para position relative to itself. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids (e.g., 2-Methoxy-5-(trifluoromethyl)phenylboronic acid) enable selective functionalization. Kinetic studies under varying temperatures and ligand systems (e.g., SPhos vs. XPhos) can optimize yields .

Q. What safety protocols are critical when handling 1-Methoxy-2-(trifluoromethyl)benzene in catalytic studies?

  • Methodological Answer : Due to potential volatility and fluorinated byproducts, use sealed reaction systems with inert gas purging (e.g., N₂). Personal protective equipment (PPE) including fluoropolymer-coated gloves and fume hoods is mandatory. Waste must be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to prevent environmental release of trifluoromethyl derivatives .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the catalytic activity of 1-Methoxy-2-(trifluoromethyl)benzene in hydrogenation reactions?

  • Methodological Answer : Contradictions may stem from catalyst poisoning by methoxy groups or solvent effects. Systematic studies comparing homogeneous (e.g., RhCl(PPh₃)₃) vs. heterogeneous catalysts (e.g., Pd/C) under controlled conditions (solvent polarity, H₂ pressure) are essential. In-situ FTIR or NMR monitoring of intermediate species can identify deactivation pathways .

Isomer-Specific Considerations

Q. What analytical techniques differentiate 1-Methoxy-2-(trifluoromethyl)benzene from its meta and para isomers?

  • Methodological Answer : GC-MS with a polar stationary phase (e.g., DB-WAX) resolves isomers based on retention times. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while NOESY NMR detects spatial proximity of substituents. Computational methods (DFT calculations) predict vibrational frequencies (IR) and dipole moments unique to each isomer .

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